

Application Notes and Protocols: 6-Hydroxy-4-nonenone as a Flavor Ingredient

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Compound of Interest

Compound Name: **6-Hydroxy-4-nonenone**

Cat. No.: **B14639738**

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These application notes provide a comprehensive overview of **6-Hydroxy-4-nonenone**, a gamma-hydroxy ketone, for its potential application as a flavor ingredient. Due to the limited publicly available data on this specific compound, this document combines established information on its chemical properties with generalized protocols and inferred sensory characteristics based on the broader class of aliphatic hydroxy ketones.

Chemical and Physical Properties

6-Hydroxy-4-nonenone is an organic compound with both a ketone and a hydroxyl functional group. These features are crucial in determining its chemical reactivity, solubility, and sensory properties. While extensive experimental data is not available, the following table summarizes its known and computed properties.

Property	Value	Source
Chemical Name	6-Hydroxy-4-nonenone	N/A
Synonyms	6-hydroxy-nonen-4-one	[1]
CAS Number	52762-53-5	[1]
Molecular Formula	C ₉ H ₁₈ O ₂	[2]
Molecular Weight	158.24 g/mol	[2]
Physical State	Liquid (presumed)	[3]
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Solubility	Expected to be soluble in organic solvents and slightly soluble in water.	[3]
SMILES	CCCC(O)CC(=O)CCC	[4]
InChIKey	MRCPQWJUIUDGMZ-UHFFFAOYSA-N	[4]

Regulatory and Safety Information

As of the latest review, **6-Hydroxy-4-nonenone** does not have a FEMA (Flavor and Extract Manufacturers Association) number, indicating it is not listed as Generally Recognized as Safe (GRAS) in the United States.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Similarly, a specific evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for this compound was not found.[\[9\]](#)

However, JECFA has evaluated groups of aliphatic acyclic and alicyclic alpha-diketones and related alpha-hydroxyketones and concluded that they do not pose a safety concern at current levels of intake as flavouring agents.[\[10\]](#) The evaluation of such substances typically follows a structured procedure that considers intake, metabolism, and toxicological data.[\[10\]](#) Aliphatic ketones are generally known to have low acute toxicity.[\[10\]](#) Any application of **6-Hydroxy-4-nonenone** in food would necessitate a comprehensive safety assessment and regulatory approval.

Potential Flavor Profile and Applications

The flavor profile of **6-Hydroxy-4-nonanone** has not been specifically documented. However, based on its structure as a gamma-hydroxy ketone and the characteristics of similar aliphatic ketones, a hypothetical flavor profile can be inferred. Aliphatic ketones can contribute a range of notes, from fruity and buttery to cheesy and green.^{[3][11]} The presence of a hydroxyl group can add to the complexity, potentially introducing creamy, sweet, or waxy nuances.

Potential Flavor Descriptors:

- Fruity (e.g., pear, stone fruit)
- Creamy, milky, buttery
- Waxy
- Green
- Slightly herbaceous

Potential Applications in Food:

Given its potential flavor profile, **6-Hydroxy-4-nonanone** could be explored as a flavor ingredient in a variety of food products, including:

- Dairy Products: To enhance creamy and buttery notes in cheese, yogurt, and ice cream.
- Fruit Flavors: To add complexity and ripe notes to fruit-based beverages, confectioneries, and baked goods.
- Savory Applications: In minute quantities, it could potentially contribute to the overall flavor profile of sauces, dressings, and snack foods.

Experimental Protocols

The following are generalized protocols for the synthesis, analysis, and sensory evaluation of **6-Hydroxy-4-nonanone**, based on standard methodologies for similar compounds.

Synthesis of 6-Hydroxy-4-nonanone

A potential synthetic route to **6-Hydroxy-4-nonanone** is via an aldol condensation reaction followed by selective reduction. A generalized two-step protocol is outlined below.

Step 1: Aldol Condensation of Pentanal and Butanone

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butanone in a suitable solvent such as ethanol.
- **Base Addition:** Cool the solution in an ice bath and slowly add a base catalyst, for example, a solution of sodium hydroxide in water.
- **Aldehyde Addition:** Add pentanal dropwise to the cooled solution while maintaining the temperature below 10°C.
- **Reaction:** Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
- **Workup:** Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol condensation product, an α,β -unsaturated ketone.

Step 2: Selective Reduction of the Carbonyl Group

- **Dissolution:** Dissolve the crude α,β -unsaturated ketone from Step 1 in a suitable solvent like methanol or ethanol.
- **Reducing Agent:** Cool the solution in an ice bath and add a selective reducing agent, such as sodium borohydride (NaBH_4), portion-wise. This step aims to selectively reduce the ketone to a hydroxyl group without affecting the carbon-carbon double bond.
- **Reaction:** Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC).
- **Quenching and Workup:** Carefully add a dilute acid to quench the excess reducing agent. Remove the solvent under reduced pressure and extract the product with an organic solvent.

Wash the organic layer, dry it, and concentrate it to obtain the crude **6-Hydroxy-4-nonenone**.

- Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure **6-Hydroxy-4-nonenone**.



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Figure 1: Generalized workflow for the synthesis of **6-Hydroxy-4-nonenone**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of volatile and semi-volatile flavor compounds like **6-Hydroxy-4-nonenone** in a food matrix.

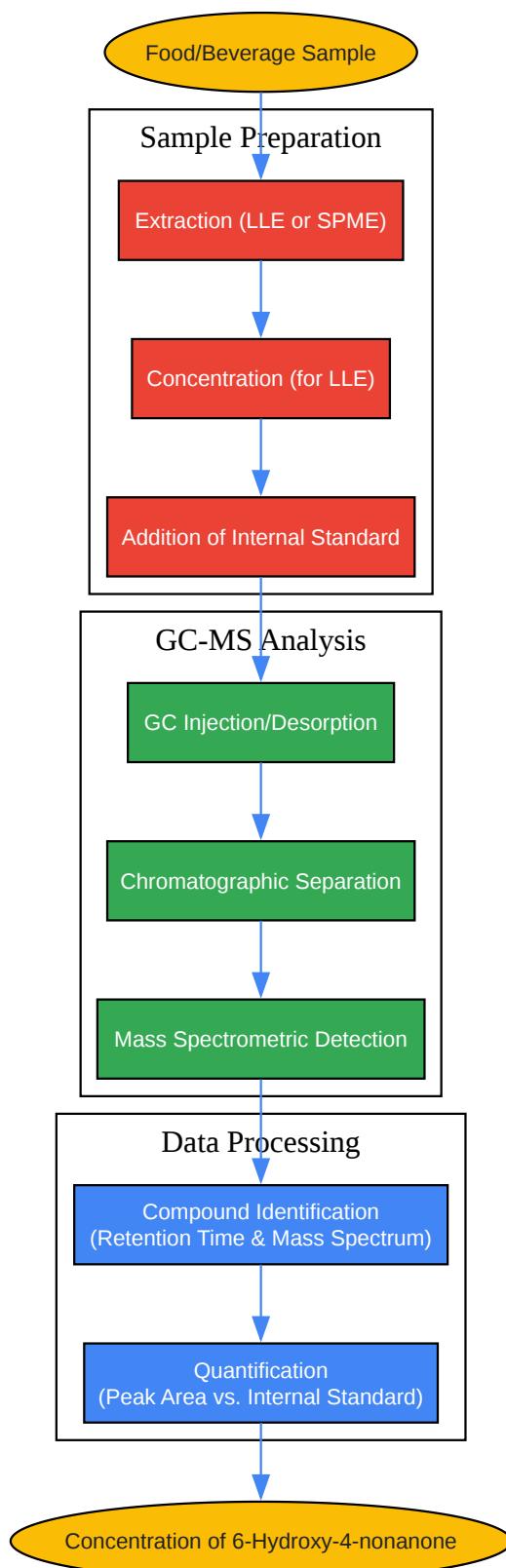
Sample Preparation (Liquid Matrix, e.g., Beverage):

- Extraction: Use liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the flavor compounds.
 - LLE: Mix a known volume of the beverage with an equal volume of a non-polar solvent (e.g., dichloromethane or diethyl ether). Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process and combine the organic extracts.
 - SPME: Place a known volume of the beverage in a headspace vial. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace or directly immerse it in the liquid for a defined period at a controlled temperature to adsorb the volatile compounds.

- Concentration (for LLE): Gently concentrate the combined organic extracts under a stream of nitrogen to a final volume.
- Internal Standard: Add a known amount of an internal standard (e.g., a non-naturally occurring ketone with similar chemical properties) to the extract for quantification.

GC-MS Analysis:

- Injection: Inject an aliquot of the prepared sample into the GC-MS system. For SPME, the fiber is directly desorbed in the GC inlet.
- Gas Chromatograph (GC) Conditions:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).
 - Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.
 - Carrier Gas: Use helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization: Use Electron Ionization (EI) at 70 eV.
 - Scan Mode: Acquire data in full scan mode to identify unknown compounds. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.
- Data Analysis: Identify **6-Hydroxy-4-nonanone** by comparing its retention time and mass spectrum with that of a pure standard. Quantify the compound by comparing its peak area to that of the internal standard.

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*Figure 2: General workflow for the GC-MS analysis of **6-Hydroxy-4-nonenone** in a food matrix.*

Sensory Evaluation Protocol

A descriptive sensory analysis with a trained panel is required to determine the flavor profile of **6-Hydroxy-4-nonenone**.[\[12\]](#)

- Panelist Training:
 - Select panelists based on their sensory acuity and ability to describe flavors.
 - Train the panel on the basic tastes and a wide range of aroma references relevant to fruity, creamy, and green notes.
- Sample Preparation:
 - Prepare a stock solution of pure **6-Hydroxy-4-nonenone** in a neutral solvent (e.g., ethanol or propylene glycol).
 - Prepare a series of dilutions in a neutral medium (e.g., water, sugar solution, or a simple food base like a white sauce or unflavored yogurt) at concentrations around the anticipated perception threshold.
- Evaluation Procedure:
 - Present the samples to the panelists in a controlled environment (odor-free, consistent lighting).
 - Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.
 - Panelists should evaluate the samples orthonasally (smelling) and retronasally (tasting) and record their perceptions.
- Data Collection and Analysis:
 - Use a structured scoresheet where panelists can rate the intensity of different flavor attributes (e.g., fruity, creamy, waxy, green) on a line scale.

- Collect the data and analyze it statistically (e.g., using ANOVA) to determine the significant flavor attributes and their intensities at different concentrations.
- Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory characteristics of the compound.

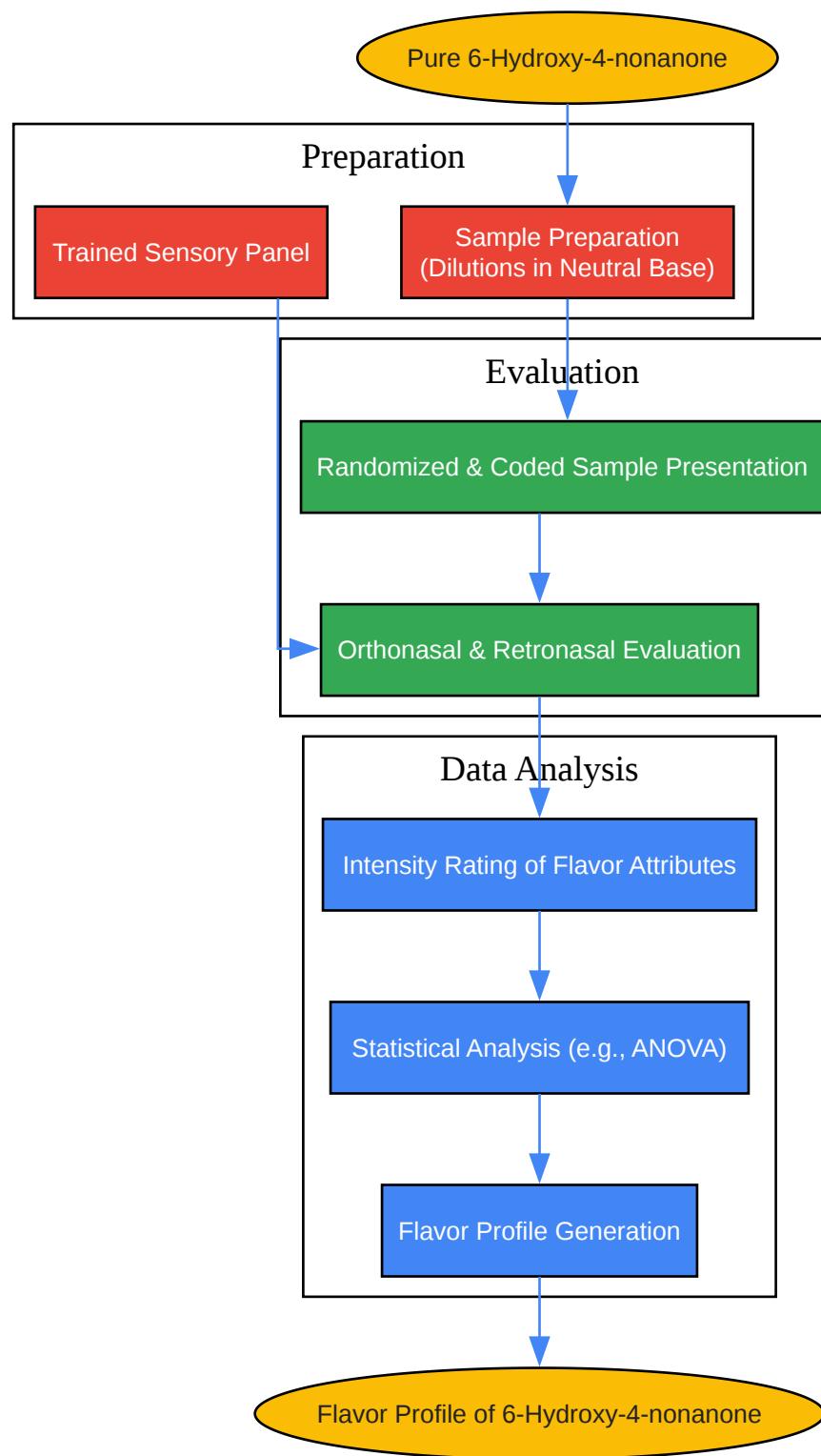
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Figure 3: Workflow for the sensory evaluation of **6-Hydroxy-4-nonenone**.

Conclusion

While **6-Hydroxy-4-nonanone** is not yet an established flavor ingredient with a defined regulatory status or a well-documented sensory profile, its chemical structure suggests potential for interesting and useful flavor characteristics, particularly in the fruity and creamy realms. The protocols outlined in these application notes provide a solid foundation for researchers and flavor chemists to synthesize, analyze, and evaluate this compound. Further research is necessary to establish its specific sensory properties, safety, and potential applications in the food and beverage industry. Any commercial use would require thorough safety testing and adherence to regional food additive regulations.

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